molecular formula C21H17BrN4O3S B2783514 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223981-15-4

7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Katalognummer: B2783514
CAS-Nummer: 1223981-15-4
Molekulargewicht: 485.36
InChI-Schlüssel: KJDJDSZHLCOUKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a triazolo-pyrazinone derivative characterized by a fused bicyclic core. Key structural features include:

  • A 7-(4-bromophenyl) substituent, which enhances lipophilicity and may influence receptor binding.
  • A 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio) side chain, contributing to electronic and steric effects.
    This scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related compounds in the literature .

Eigenschaften

IUPAC Name

7-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-3-14(4-10-17)18(27)13-30-21-24-23-19-20(28)25(11-12-26(19)21)16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJDSZHLCOUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H17BrN4O3SC_{21}H_{17}BrN_{4}O_{3}S with a molecular weight of 485.36 g/mol. Its structure features a triazole ring fused with a pyrazine moiety, along with a bromophenyl and an ethoxyphenyl group linked through a thioether bond. These structural characteristics suggest potential reactivity and biological activity.

Structural Features

FeatureDescription
Molecular FormulaC21H17BrN4O3SC_{21}H_{17}BrN_{4}O_{3}S
Molecular Weight485.36 g/mol
Functional GroupsTriazole, Pyrazine, Bromophenyl, Ethoxyphenyl
BondingThioether bond linking aromatic systems

Antiviral Activity

Research on related compounds has indicated significant antiviral properties. For instance, derivatives of bromophenyl compounds have shown promising activity against the H5N1 avian influenza virus. A study tested various derivatives for their efficacy using plaque reduction assays on Madin-Darby canine kidney (MDCK) cells, revealing that certain compounds exhibited low EC50EC_{50} values and high selectivity indices against the virus .

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial effects. For example, synthesized triazolo-pyrazine derivatives were tested against various bacterial strains and showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin . The biological evaluation included testing against Gram-positive and Gram-negative bacteria, revealing that some derivatives exhibited significant inhibition zones.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been well-documented. Compounds containing triazole rings are known to exhibit various pharmacological activities, including anti-inflammatory effects . The compound may also share these properties due to its structural similarities to other known anti-inflammatory agents.

Case Studies

  • Antiviral Efficacy Against H5N1 :
    • Study : Tested several bromophenyl derivatives for antiviral activity.
    • Findings : Certain compounds showed effective inhibition of the H5N1 virus with low EC50EC_{50} values.
    • Methodology : Plaque reduction assays on MDCK cells confirmed antiviral activity .
  • Antimicrobial Testing :
    • Study : Evaluation of synthesized triazolo-pyrazine derivatives.
    • Findings : Moderate antimicrobial activity against various bacterial strains was observed.
    • Comparison : Activities were compared to established antibiotics .
  • Anti-inflammatory Studies :
    • Study : Investigation into the anti-inflammatory activities of triazole-containing compounds.
    • Findings : Many derivatives exhibited significant anti-inflammatory effects in vitro.
    • Relevance : Suggests potential therapeutic applications for inflammatory diseases .

Synthesis Methods

The synthesis of 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be approached through various methods involving multi-step reactions that incorporate key functional groups:

  • Stepwise Synthesis :
    • Initial formation of the triazole ring followed by the introduction of the pyrazine moiety.
    • Utilization of thioether formation techniques to link the ethoxyphenyl group.
  • Reagents and Conditions :
    • Common reagents include halogenated phenols for bromination and thioether coupling agents.
    • Reaction conditions typically involve solvent-based syntheses under controlled temperatures to optimize yield and purity.

Wissenschaftliche Forschungsanwendungen

Neurokinin-3 Receptor Antagonism

Research indicates that derivatives of triazolo[4,3-a]pyrazines can act as selective antagonists to the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system (CNS) disorders such as anxiety and depression. Compounds similar to 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one may offer therapeutic benefits in treating these conditions by modulating neurokinin signaling pathways .

Anticancer Activity

The triazolo[4,3-a]pyrazine scaffold has been explored for its potential anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and metastasis. The compound's ability to selectively inhibit kinases could position it as a candidate for further development in oncology .

Anti-inflammatory Effects

The presence of the thioether group in the compound may enhance its anti-inflammatory potential. Research on related compounds suggests that modifications to the triazolo-pyrazine structure can yield molecules with significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves multi-step processes that include cyclization reactions and functional group modifications. The synthetic methodologies often focus on optimizing yield and purity while exploring variations that enhance biological activity .

Case Study 1: Neurokinin Receptor Modulation

A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antagonistic effects on NK-3 receptors in vitro. The findings suggest potential applications in managing anxiety disorders through modulation of neuropeptide signaling pathways .

Case Study 2: Anticancer Evaluation

In preclinical trials, compounds derived from the triazolo[4,3-a]pyrazine core were evaluated for their efficacy against non-small cell lung cancer (NSCLC). Results indicated that certain derivatives showed potent inhibition of tumor growth and favorable pharmacokinetic profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Their Implications

The target compound’s analogs differ primarily in substituents at positions 3 and 7 of the triazolo-pyrazinone core. Below is a detailed comparison:

Table 1: Key Structural Features of Analogs
Compound Name/Structure Substituents at Position 3 Substituents at Position 7 Key Properties/Activities Reference ID
7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 4-Fluorobenzylthio 4-Bromophenyl Enhanced metabolic stability due to fluorine substitution; potential CNS activity
7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo group 4-Fluorobenzyl Validated quantification via potentiometric titration; pharmaceutical candidate
7-(4-Bromobenzyl)-N-cyclopentyl-5-cyclopropyl-6-oxo-3-phenyl-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-4-carboxamide Phenyl and carboxamide groups 4-Bromobenzyl High melting point (252–254°C); improved solubility via carboxamide moiety
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Amino group 3,5-di-tert-butyl-4-methoxyphenyl Optimized for hydrogen bonding; potential kinase inhibitor
Lipophilicity and Bioavailability
  • The ethoxy group in the target compound’s side chain may improve metabolic stability compared to thioxo derivatives (e.g., ), which are prone to oxidation.
Pharmacological Potential
  • Compounds with thioxo or fluorobenzyl groups (e.g., ) show promise in CNS disorders due to enhanced blood-brain barrier penetration.
  • The target compound’s ethoxy-phenylketone side chain may confer selectivity toward enzymes like cyclooxygenase or cytochrome P450 isoforms, though direct evidence is lacking .

Research Findings and Data Validation

Analytical Characterization

  • Potentiometric Titration : Used for quantifying thioxo analogs (e.g., ), achieving >98% accuracy. This method could be adapted for the target compound.
  • Melting Points : The target compound’s analogs exhibit high thermal stability (e.g., 252–254°C for ), suggesting crystallinity suitable for formulation.

Gaps and Limitations

  • No direct biological data (e.g., IC50 values) are available for the target compound. Inferences are drawn from structurally related molecules.
  • Substituent effects on cytotoxicity remain unexplored; studies analogous to are needed.

Q & A

Q. What in silico tools are suitable for predicting biological targets of this compound?

  • Methodological Answer : Use reverse docking (e.g., PharmMapper or SwissTargetPrediction) to screen against protein databases. Validate hits with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.